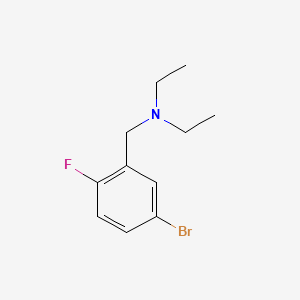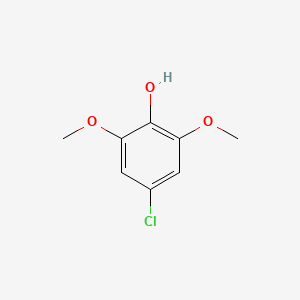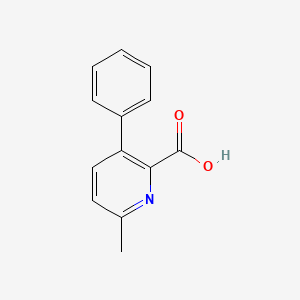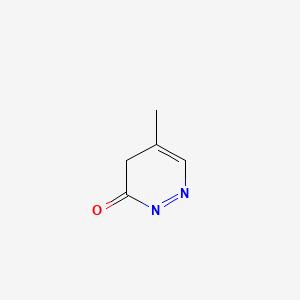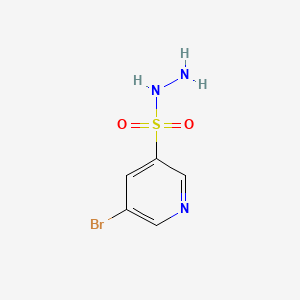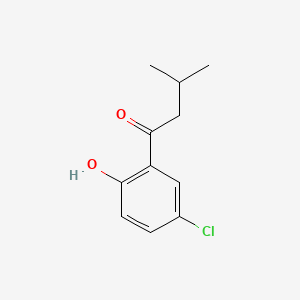
1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization :
- A study highlighted the synthesis of compounds similar to 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one, indicating its relevance in the preparation of novel chemical structures (Cai et al., 2010).
- Another research focused on synthesizing related compounds and assessing their antimicrobial and antiradical activities, suggesting potential applications in pharmaceutical and biochemical fields (Čižmáriková et al., 2020).
Antimicrobial Properties :
- Research on similar compounds showed antimicrobial activities, hinting at potential applications of 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one in developing antimicrobial agents (Zilla et al., 2013).
Potential in Drug Development :
- A study synthesized novel derivatives of a compound structurally similar to 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one and evaluated their antioxidant activities, suggesting the compound's role in developing new therapeutic agents (Tumosienė et al., 2019).
Applications in Material Science :
- A study on the synthesis and characterization of polyethers based on conformational isomerism, including derivatives of phenols and alkyl halides, implicates the potential use of 1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one in material science and polymer chemistry (Percec & Zuber, 1992).
Safety And Hazards
properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACHNBKVYPBWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-methylbutan-1-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

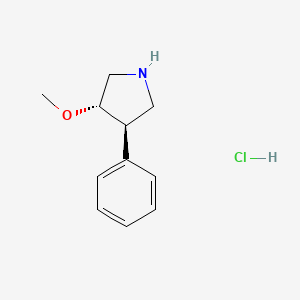
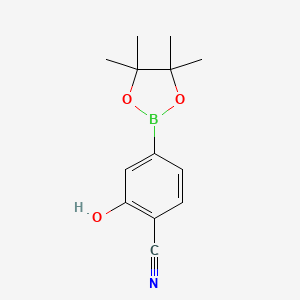
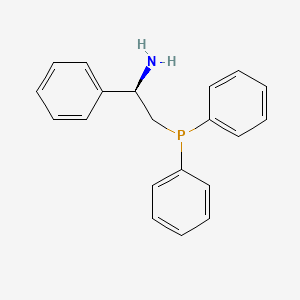
![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B596461.png)
![N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine](/img/structure/B596463.png)
![tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine]-8-carboxylate](/img/structure/B596464.png)
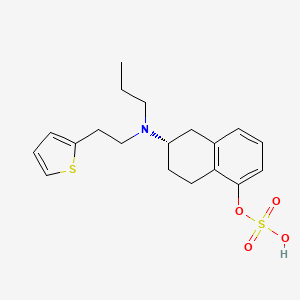
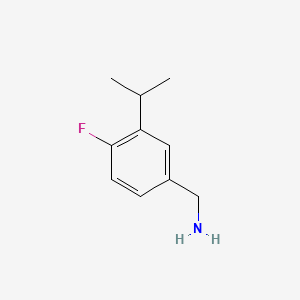
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
